molecular formula C11H15N3O3 B11209754 4-Amino-N-butyl-3-nitrobenzamide CAS No. 88638-67-9

4-Amino-N-butyl-3-nitrobenzamide

Cat. No.: B11209754
CAS No.: 88638-67-9
M. Wt: 237.25 g/mol
InChI Key: VBHLZPJIWGYVOM-UHFFFAOYSA-N
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Description

4-Amino-N-butyl-3-nitrobenzamide is an organic compound with the molecular formula C11H15N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a butyl group at the N-position, and a nitro group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-butyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of N-butylbenzamide to introduce the nitro group at the 3-position.

A common method involves the nitration of N-butylbenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3-position. The resulting 3-nitro-N-butylbenzamide is then subjected to a substitution reaction with an appropriate amine to introduce the amino group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to improve the efficiency of the condensation reactions involved in the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-butyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-Amino-N-butyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the amino group.

Scientific Research Applications

4-Amino-N-butyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-butyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-butylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitro-N-butylbenzamide: Lacks the amino group, affecting its ability to participate in certain reactions.

    4-Amino-N-methyl-3-nitrobenzamide: Has a methyl group instead of a butyl group, influencing its physical and chemical properties.

Uniqueness

4-Amino-N-butyl-3-nitrobenzamide is unique due to the combination of the amino, butyl, and nitro groups on the benzene ring. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

88638-67-9

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-amino-N-butyl-3-nitrobenzamide

InChI

InChI=1S/C11H15N3O3/c1-2-3-6-13-11(15)8-4-5-9(12)10(7-8)14(16)17/h4-5,7H,2-3,6,12H2,1H3,(H,13,15)

InChI Key

VBHLZPJIWGYVOM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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